
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate is an organic compound with the molecular formula C24H42O6. This compound is known for its unique structure, which includes two octyloxy groups attached to a benzene ring, along with two ester groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate typically involves the esterification of 4,6-dihydroxyisophthalic acid with octanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield. The reaction conditions are carefully controlled to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The octyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4,6-dihydroxyisophthalic acid.
Reduction: Formation of 4,6-bis(octyloxy)benzene-1,3-dimethanol.
Substitution: Formation of various alkoxy-substituted derivatives.
Scientific Research Applications
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Employed in the production of specialty chemicals and materials, such as liquid crystals and plasticizers.
Mechanism of Action
The mechanism by which Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4,6-dihydroxybenzene-1,3-dicarboxylate: Lacks the octyloxy groups, resulting in different chemical properties.
Dimethyl 4,6-bis(hexyloxy)benzene-1,3-dicarboxylate: Contains shorter alkoxy chains, affecting its solubility and reactivity.
Dimethyl 4,6-bis(decyloxy)benzene-1,3-dicarboxylate: Contains longer alkoxy chains, influencing its physical properties.
Uniqueness
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate is unique due to its specific combination of octyloxy groups and ester functionalities. This combination imparts distinct solubility, reactivity, and biological activity compared to its analogs. The presence of octyloxy groups enhances its hydrophobicity, making it suitable for applications in non-polar environments.
Properties
CAS No. |
267897-57-4 |
|---|---|
Molecular Formula |
C26H42O6 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
dimethyl 4,6-dioctoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H42O6/c1-5-7-9-11-13-15-17-31-23-20-24(32-18-16-14-12-10-8-6-2)22(26(28)30-4)19-21(23)25(27)29-3/h19-20H,5-18H2,1-4H3 |
InChI Key |
DSIWSMNCFISJIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C(=O)OC)C(=O)OC)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


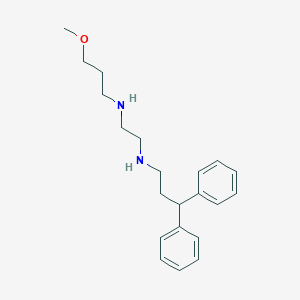
![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)
![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
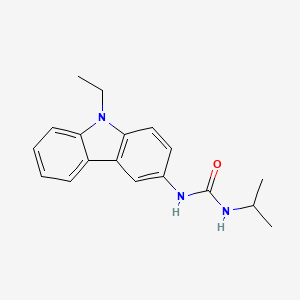
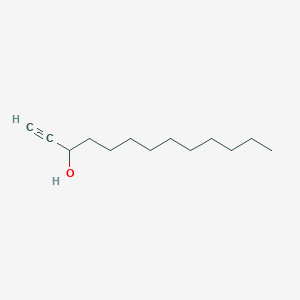
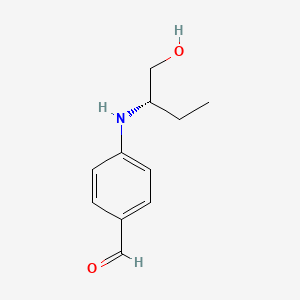
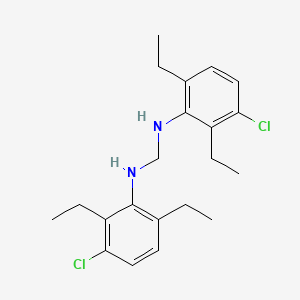

![(2Z)-3-butyl-1,1-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12585052.png)
![2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene](/img/structure/B12585053.png)
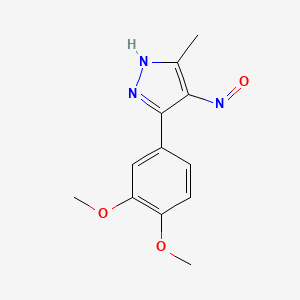
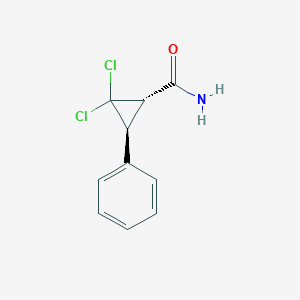
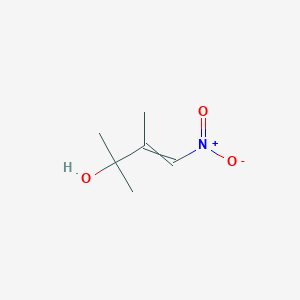
![Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12585075.png)
